N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide
N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0993575
InChI:
InChI=1S/C17H16BrN3O3S/c1-11(22)19-13-4-6-14(7-5-13)20-17(25)21-16(23)10-24-15-8-2-12(18)3-9-15/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23,25)
SMILES:
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula:
C17H16BrN3O3S
Molecular Weight:
422.3 g/mol
N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide
CAS No.:
Cat. No.: VC0993575
Molecular Formula: C17H16BrN3O3S
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN3O3S |
|---|---|
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | N-[(4-acetamidophenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide |
| Standard InChI | InChI=1S/C17H16BrN3O3S/c1-11(22)19-13-4-6-14(7-5-13)20-17(25)21-16(23)10-24-15-8-2-12(18)3-9-15/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23,25) |
| Standard InChI Key | RFDAPMIRGMEMOO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator